

# 2-(4-(Trifluoromethoxy)phenyl)ethanamine

## physical and chemical properties

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### Compound of Interest

Compound Name: 2-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B068252

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## Technical Guide: 2-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a summary of the known physical and chemical properties of **2-(4-(trifluoromethoxy)phenyl)ethanamine** (CAS No: 170015-99-3). The document collates available data on its molecular structure, physicochemical characteristics, and general synthetic and analytical methodologies. Notably, there is a significant lack of publicly available information regarding the biological activity and associated signaling pathways of this specific compound. Therefore, this guide will focus on the established chemical data and provide generalized experimental frameworks.

### Chemical and Physical Properties

**2-(4-(trifluoromethoxy)phenyl)ethanamine**, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated aromatic amine. The trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug design.

Table 1: Physical and Chemical Properties of **2-(4-(Trifluoromethoxy)phenyl)ethanamine**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> F <sub>3</sub> NO	[1]
Molecular Weight	205.18 g/mol	[1]
CAS Number	170015-99-3	[1]
Appearance	Colorless to light-yellow liquid	[2]
Boiling Point	211 °C	[1]
Flash Point	81 °C	[1]
Density	1.233 g/cm <sup>3</sup>	[1]
Vapor Pressure	0.187 mmHg at 25°C	[1]
pKa (Predicted)	9.60 ± 0.10	[1]
LogP (Predicted)	2.787	[1]
Solubility	Information not available	
Storage Conditions	Store in a cool, dark, and dry place under an inert atmosphere.	[2]

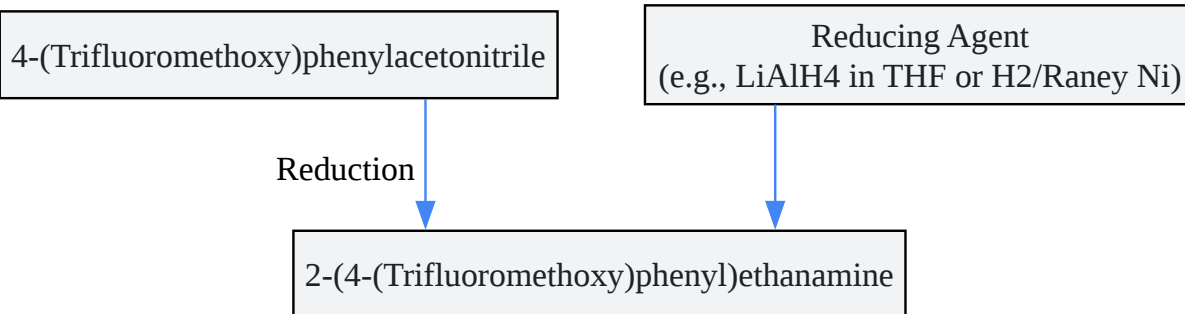
## Synthesis and Purification

A common synthetic route to **2-(4-(trifluoromethoxy)phenyl)ethanamine** involves the reduction of the corresponding nitrile, 4-(trifluoromethoxy)phenylacetonitrile.

### General Experimental Protocol: Reduction of 4-(trifluoromethoxy)phenylacetonitrile

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction Scheme:



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## References

- 1. 4-(Trifluoromethyl)phenylacetonitrile | C<sub>9</sub>H<sub>6</sub>F<sub>3</sub>N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
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